molecular formula C8H6BrFO3 B8064801 2-Bromo-6-fluoro-4-methoxybenzoic acid CAS No. 1260384-12-0

2-Bromo-6-fluoro-4-methoxybenzoic acid

Cat. No.: B8064801
CAS No.: 1260384-12-0
M. Wt: 249.03 g/mol
InChI Key: NTLWLHXBCMZHMM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methoxybenzoic acid typically involves the bromination and fluorination of 4-methoxybenzoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-6-fluoro-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methoxybenzoic acid depends on its specific application. In coupling reactions, for example, the compound acts as an electrophile, with the bromine and fluorine atoms facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes . The methoxy group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-6-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLWLHXBCMZHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260384-12-0
Record name 2-Bromo-6-fluoro-4-methoxybenzoic acid
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